![molecular formula C9H6N2O B11920056 2h-Isoxazolo[3,4,5-de]isoquinoline CAS No. 885676-07-3](/img/structure/B11920056.png)
2h-Isoxazolo[3,4,5-de]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2H-Isoxazolo[3,4,5-de]isoquinoline typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction of an alkyne, which acts as a dipolarophile, and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although there is ongoing research into metal-free synthetic routes to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
2H-Isoxazolo[3,4,5-de]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2H-Isoxazolo[3,4,5-de]isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2H-Isoxazolo[3,4,5-de]isoquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2H-Isoxazolo[3,4,5-de]isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: This compound has a similar structure but lacks the isoxazole ring.
Quinoline: This compound has a similar structure but with a nitrogen atom in a different position.
Benzoxazole: This compound has a similar structure but with an oxygen atom in a different position.
Propriétés
Numéro CAS |
885676-07-3 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-oxa-3,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-10-5-7-9(6)8(3-1)12-11-7/h1-5,11H |
Clé InChI |
YUGYLCJDIVWVME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC3=C2C(=C1)ON3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)


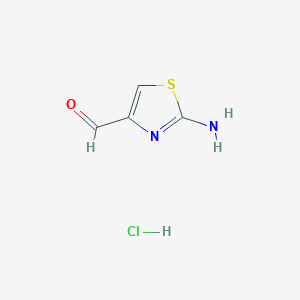
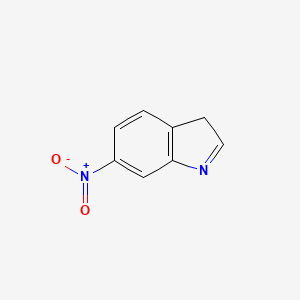

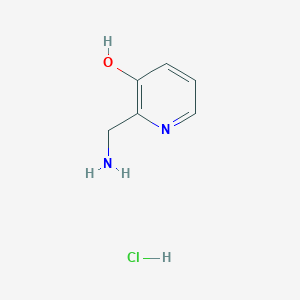
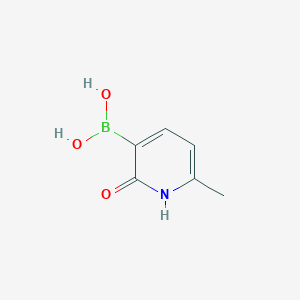
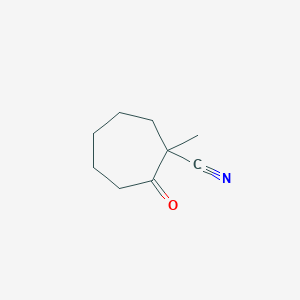


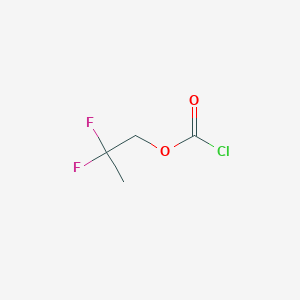
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
